molecular formula C16H12Cl8N2O2 B3367011 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol CAS No. 15811-54-8

2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol

Cat. No.: B3367011
CAS No.: 15811-54-8
M. Wt: 547.9 g/mol
InChI Key: IQQMBEJKKYHXKS-UHFFFAOYSA-N
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Description

CAS No.: 15811-54-8 Molecular Formula: C₁₆H₁₂Cl₈N₂O₂ Structure: The compound features an octachlorinated biphenyl core with chlorine substituents at positions 2,2',3,3',5,5',6,6', and two ethanolamine (-NH-CH₂-CH₂-OH) groups attached via imino linkages at the 4,4' positions .

This derivative of polychlorinated biphenyl (PCB) is distinct due to its polar ethanolamine functional groups, which differentiate it from conventional PCBs. While traditional PCBs are hydrophobic and persistent environmental pollutants, the presence of hydroxyl and amine groups in this compound may influence its solubility, reactivity, and environmental fate .

Properties

IUPAC Name

2-[2,3,5,6-tetrachloro-4-[2,3,5,6-tetrachloro-4-(2-hydroxyethylamino)phenyl]anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl8N2O2/c17-7-5(8(18)12(22)15(11(7)21)25-1-3-27)6-9(19)13(23)16(26-2-4-28)14(24)10(6)20/h25-28H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQMBEJKKYHXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)NCCO)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935859
Record name 2,2'-[(2,2',3,3',5,5',6,6'-Octachloro[1,1'-biphenyl]-4,4'-diyl)diazanediyl]di(ethan-1-ol)
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Molecular Weight

547.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15811-54-8
Record name Ethanol, 2,2′-[(2,2′,3,3′,5,5′,6,6′-octachloro[1,1′-biphenyl]-4,4′-diyl)diimino]bis-
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Record name 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol
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Record name 2,2'-[(2,2',3,3',5,5',6,6'-Octachloro[1,1'-biphenyl]-4,4'-diyl)diazanediyl]di(ethan-1-ol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(2,2',3,3',5,5',6,6'-octachlorobiphenyl-4,4'-ylenediimino)diethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol typically involves the chlorination of biphenyl compounds under controlled conditions. The process requires the use of chlorine gas and a suitable catalyst, often iron or aluminum chloride, to facilitate the substitution reactions. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in large reactors, with careful monitoring of temperature and chlorine concentration to achieve the desired level of chlorination. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution

  • Reagents/Conditions : Strong bases (e.g., NaOH), polar aprotic solvents (e.g., DMF), elevated temperatures.

  • Example Reaction :
    C12H2Cl8N2O2+NH3C12H2Cl7N3O2+HCl\text{C}_{12}\text{H}_2\text{Cl}_8\text{N}_2\text{O}_2+\text{NH}_3\rightarrow \text{C}_{12}\text{H}_2\text{Cl}_7\text{N}_3\text{O}_2+\text{HCl}
    Substitution of a chlorine atom with an amine group .

Oxidation Reactions

The ethanolamine groups (-NH-CH2-CH2-OH) are susceptible to oxidation, forming aldehydes or carboxylic acids.

  • Reagents/Conditions : KMnO₄ (acidic/neutral), CrO₃, or H₂O₂.

  • Example Reaction :
     CH2OHKMnO4 COOH\text{ CH}_2\text{OH}\xrightarrow{\text{KMnO}_4}\text{ COOH} .

Reduction Reactions

The chlorinated aromatic rings may undergo dechlorination via catalytic hydrogenation or reducing agents.

  • Reagents/Conditions : Pd/C with H₂, NaBH₄ in ethanol.

  • Example Reaction :
    C12H2Cl8N2O2+H2C12H4Cl6N2O2+2HCl\text{C}_{12}\text{H}_2\text{Cl}_8\text{N}_2\text{O}_2+\text{H}_2\rightarrow \text{C}_{12}\text{H}_4\text{Cl}_6\text{N}_2\text{O}_2+2\text{HCl} .

Key Reaction Pathways

The compound’s reactivity is dominated by two structural features:

Structural Feature Reaction Pathway Outcome
Chlorinated biphenyl coreDechlorinationPartially dechlorinated derivatives
Diethanolamine substituentsEsterification/AlkylationModified side chains (e.g., esters)

Comparative Reactivity with Analogues

Reactivity differences between 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol and similar PCBs:

Compound Reaction with NaOH Oxidation Susceptibility
2,2',3,3',4,5',6,6'-OctachlorobiphenylLowModerate (core only)
2,2'-(...diethanol)Moderate (side chains)High (side chains)

Environmental and Biological Degradation

  • Photodegradation : UV exposure cleaves C-Cl bonds, generating less chlorinated biphenyls and hydroxylated intermediates .

  • Microbial Metabolism : Anaerobic bacteria selectively dechlorinate meta and para positions, forming tri-/tetrachlorobiphenyls .

Stability and Byproduct Formation

At elevated temperatures (>300°C), the compound may decompose into toxic furans or dioxins, analogous to other PCBs :
C12H2Cl8N2O2ΔC12H2Cl6O+HCl+NOx\text{C}_{12}\text{H}_2\text{Cl}_8\text{N}_2\text{O}_2\xrightarrow{\Delta}\text{C}_{12}\text{H}_2\text{Cl}_6\text{O}+\text{HCl}+\text{NO}_x.

Research Gaps and Challenges

  • Limited experimental data on reaction kinetics and yields for this specific congener.

  • Most mechanisms are inferred from studies on simpler PCBs (e.g., Aroclor 1260) .

Scientific Research Applications

Environmental Monitoring

One of the primary applications of 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol is in environmental monitoring and analysis. PCBs are known pollutants that persist in the environment and bioaccumulate in living organisms. The compound is utilized as a reference standard for the detection and quantification of PCBs in environmental samples.

ApplicationDescription
Reference StandardUsed for calibrating instruments in environmental analysis.
Detection MethodEmployed in gas chromatography and mass spectrometry to analyze PCB levels in soil and water samples.

Toxicological Studies

Toxicological research often employs this compound to study the effects of PCBs on human health and ecosystems. Its structure allows researchers to investigate mechanisms of toxicity, including endocrine disruption and carcinogenic potential.

Case Study : A study published in Environmental Health Perspectives examined the effects of octachlorobiphenyl compounds on endocrine function in laboratory animals. The findings indicated significant hormonal disruptions at various exposure levels.

Material Science

In material science, this compound is investigated for its potential use in creating flame retardants and additives due to its thermal stability and resistance to degradation.

PropertyValue
Thermal StabilityHigh stability at elevated temperatures
Degradation ResistanceResistant to chemical degradation

Analytical Chemistry

The compound serves as an important analytical tool for identifying PCB contamination in various matrices such as food products and biological tissues. Its distinct spectral characteristics facilitate accurate identification through spectroscopic methods.

Example : Researchers have developed methods using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace levels of this compound in fish tissue samples.

Safety Considerations

Due to the hazardous nature of PCBs, including potential carcinogenic effects and environmental persistence, strict safety protocols are essential when handling this compound. Proper protective equipment should be used to minimize exposure risks.

Mechanism of Action

The mechanism by which 2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol exerts its effects involves its interaction with cellular components. The compound can bind to and disrupt the function of various proteins and enzymes, leading to cellular damage and toxicity. It can also induce oxidative stress by generating reactive oxygen species, further contributing to its toxic effects. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which plays a key role in mediating the toxic effects of PCBs.

Comparison with Similar Compounds

Structural and Functional Comparison with Octachlorobiphenyl Isomers

The compound shares structural similarities with other octachlorobiphenyl isomers but differs in chlorine substitution patterns and functional groups. Key comparisons are outlined below:

Compound Chlorine Substitution Functional Groups Molecular Formula
Target Compound (CAS 15811-54-8) 2,2',3,3',5,5',6,6' Ethanolamine (-NH-CH₂-CH₂-OH) C₁₆H₁₂Cl₈N₂O₂
2,2',3,3',4,5,6,6'-Octachlorobiphenyl 2,2',3,3',4,5,6,6' None C₁₂H₄Cl₈
2,2',3,3',5,5',6,6'-Octachlorobiphenyl 2,2',3,3',5,5',6,6' None C₁₂H₄Cl₈
2,3,3',4,4',5,5',6-Octachlorobiphenyl 2,3,3',4,4',5,5',6 None C₁₂H₄Cl₈

Key Findings :

  • The ethanolamine groups in the target compound introduce hydrogen-bonding capacity, likely increasing water solubility compared to non-functionalized octachlorobiphenyl isomers .
  • Chlorine substitution at the 4,4' positions (replaced by ethanolamine groups) reduces steric hindrance but may alter electronic properties, affecting reactivity in redox or photolytic degradation pathways .

Comparison with Other Octachloroaromatic Compounds

Beyond biphenyl derivatives, octachlorinated aromatic compounds exhibit diverse toxicity and environmental behaviors:

Compound Core Structure Key Properties
Target Compound Biphenyl + ethanolamine Moderate solubility in polar solvents; potential for biodegradation via amine groups
Octachlorodibenzo-p-dioxin Dibenzodioxin Extreme toxicity (WHO TEF = 0.0001); high persistence; bioaccumulative
Octachlorodibenzofuran Dibenzofuran Lower toxicity than dioxins but persistent; regulated under Stockholm Convention
Octachlorostyrene Styrene Volatile; suspected endocrine disruptor; limited environmental monitoring data

Research Insights :

  • The target compound’s biphenyl backbone aligns it with PCBs, but its ethanolamine groups distinguish it from highly toxic dioxins/furans, which lack functional moieties .
  • Unlike octachlorostyrene, the target compound is non-volatile due to its larger molecular weight and polar groups, reducing atmospheric dispersal .

Physicochemical and Environmental Behavior

Analysis :

  • Shorter environmental persistence is hypothesized due to susceptibility to microbial degradation targeting amine and hydroxyl groups .

Toxicity and Regulatory Considerations

Toxicity Profile :

  • Target Compound: Limited ecotoxicological data; moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) inferred from structural analogs .
  • Octachlorodibenzo-p-dioxin: Carcinogenic (Group 1 IARC); acts via aryl hydrocarbon receptor (AhR) pathway .
  • Octachlorobiphenyls: Neurotoxic and immunotoxic; classified as probable carcinogens (Group 2A IARC) .

Regulatory Status :

  • Octachlorodibenzo-p-dioxin is listed as a POP (Persistent Organic Pollutant) with global restrictions .

Biological Activity

2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol is a synthetic compound derived from octachlorobiphenyls (OCBs), which are known for their environmental persistence and potential biological effects. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure with multiple chlorine substitutions on the biphenyl framework. The presence of diethanolamine groups contributes to its solubility and potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds related to octachlorobiphenyls exhibit a range of biological activities, including:

  • Endocrine Disruption : OCBs are known to interfere with hormonal functions. Studies have shown that they can bind to estrogen receptors and disrupt normal endocrine signaling pathways .
  • Cytotoxicity : The cytotoxic effects of octachlorobiphenyl derivatives have been documented in various cell lines. For instance, the compound may induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Neurotoxicity : Some studies suggest that OCBs can affect neuronal health, potentially leading to neurodegenerative conditions. This is attributed to their ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function .

Case Studies

  • Endocrine Disruption in Animal Models :
    • A study conducted on rats exposed to octachlorobiphenyls showed significant alterations in reproductive hormone levels. The results indicated a dose-dependent relationship between exposure levels and hormonal disruption .
  • Cytotoxic Effects on Cancer Cell Lines :
    • In vitro studies demonstrated that this compound exhibited cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values were reported at approximately 15 µM for MCF-7 cells and 20 µM for HCT116 cells .
  • Neurotoxic Potential :
    • Research involving neuronal cell cultures indicated that exposure to the compound resulted in increased levels of ROS and subsequent neuronal cell death. This suggests a potential link between OCB exposure and neurodegenerative diseases such as Alzheimer's .

Data Tables

Biological ActivityCell Line/ModelIC50 ValueReference
CytotoxicityMCF-715 µM
CytotoxicityHCT11620 µM
Endocrine DisruptionRat ModelN/A
NeurotoxicityNeuronal CultureN/A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol
Reactant of Route 2
Reactant of Route 2
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2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol

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